molecular formula C9H9ClN2O B1339521 5-Aminoisoquinolin-1(2H)-one hydrochloride CAS No. 93117-07-8

5-Aminoisoquinolin-1(2H)-one hydrochloride

Cat. No. B1339521
CAS RN: 93117-07-8
M. Wt: 196.63 g/mol
InChI Key: KWNLARCFSYAXLT-UHFFFAOYSA-N
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Description

5-Aminoisoquinolin-1(2H)-one hydrochloride (AIQHCl) is a synthetic compound derived from isoquinoline, an alkaloid that is found in a variety of plants, fungi, and lichens. AIQHCl is a widely used compound in scientific research due to its ability to act as a substrate for enzymes and its ability to be used in a variety of biochemical and physiological experiments.

Scientific Research Applications

PARP Inhibition and Cellular Damage Amelioration

5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), a group of enzymes involved in cellular stress responses. It is particularly known for its role in ameliorating damage to cells and tissues following reperfusion of ischemic tissue. This includes significant protective activity in models of hemorrhagic shock, myocardial infarction, and ischemic disorders of the kidney, liver, and other organs. Its inhibition of PARP-1, a specific PARP enzyme, leads to down-regulation of NF-κB activity, which in turn modulates the expression of cytokines and adhesion molecules, conferring anti-inflammatory properties to 5-AIQ in vivo. This makes it a valuable tool for studying the roles of PARPs in health and various diseases (Threadgill, 2015).

Potential Anticancer Applications

1-Aminoisoquinolines, derived from compounds like 5-AIQ, have shown potential as a family of anticancer compounds. These compounds have been synthesized through various methods and their preliminary biological assays suggest promising anticancer activities (Konovalenko et al., 2020).

Role in Drug Synthesis

The synthesis of 5-AIQ and its derivatives is crucial in drug development. An efficient synthesis method for 5-AIQ and related compounds has been developed, which is fundamental for creating isoform-selective inhibitors of PARP-2, another member of the PARP family. These compounds have varied implications in medicinal chemistry, particularly in oncology (Sunderland et al., 2011).

Pharmacokinetics and Metabolic Studies

5-AIQ's pharmacokinetics have been studied extensively, including its metabolic stability. An ultra-performance liquid chromatography-tandem mass spectrometry assay has been developed for its quantitative analysis. This has provided insights into its solubility, gastrointestinal absorption, blood-brain barrier permeability, and in vitro metabolic stability, essential for its pharmacological applications (Iqbal et al., 2022).

Applications in Imaging and Diagnostic Studies

5-AIQ has been evaluated in the context of imaging and diagnostic studies, particularly in the field of cancer research. For example, radioiodination of 5-AIQ has been explored for targeting poly (ADP-ribose) polymerase in carcinoma cells. This approach aims to develop specific tracers for imaging and diagnostic purposes in cancer research (El-Hamoly et al., 2020).

Genotoxicity Studies

The genotoxic potential of 5-AIQ has been studied to understand its implications in drug safety. Evaluations through various tests, including the bacterial reverse mutation test and in vivo micronucleus test, have shown that 5-AIQ does not possess genotoxic activity, supporting its therapeutic value (Vinod et al., 2010).

properties

IUPAC Name

5-amino-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-5H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNLARCFSYAXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582017
Record name 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoisoquinolin-1(2H)-one hydrochloride

CAS RN

93117-07-8
Record name 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AIQ hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MC McDonald, H Mota‐Filipe, JA Wright… - British journal of …, 2000 - Wiley Online Library
Poly (ADP‐ribose) synthetase (PARP) is a nuclear enzyme activated by strand breaks in DNA, which are caused inter alia by reactive oxygen species (ROS). Here we report on (i) a …
M Li, MD Threadgill, Y Wang, L Cai, X Lin - Pathobiology, 2009 - karger.com
Objectives: The current study was designed to test the hypothesis that inhibition of poly (ADP-ribose) polymerase in colorectal cancer mediates down-regulation of metastasis-related …
Number of citations: 26 karger.com
A Dhami - 2008 - core.ac.uk
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that catalyses the synthesis of ADP-ribose polymers from NAD+, in response to DNA strand breaks. PARP-1 is …
Number of citations: 5 core.ac.uk

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